1,2-Dimethylpiperidine

説明

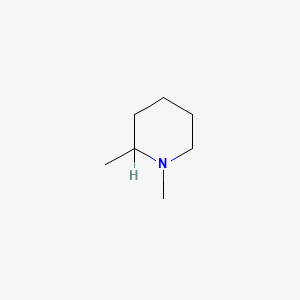

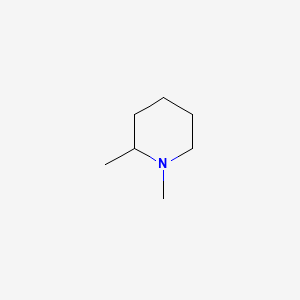

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-5-3-4-6-8(7)2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUISCCBFHLWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902512 | |

| Record name | NoName_3021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-36-3 | |

| Record name | 1,2-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylpiperidine from Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the production of 1,2-dimethylpiperidine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available cycloalkane, methylcyclopentane (B18539). This document provides a plausible and chemically sound route, supported by analogous procedures from the scientific literature, due to the absence of a direct, one-pot conversion. Detailed experimental protocols for key transformations, quantitative data where available, and workflow visualizations are presented to assist researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The conversion of methylcyclopentane to this compound necessitates a ring expansion of the five-membered carbocycle to a six-membered nitrogen-containing heterocycle, along with the introduction of a second methyl group onto the nitrogen atom. The proposed synthetic route, illustrated below, proceeds through several key stages:

-

Oxidation: Functionalization of the methylcyclopentane ring to introduce a ketone group, yielding 2-methylcyclopentanone (B130040).

-

Oximation: Conversion of the ketone to its corresponding oxime, 2-methylcyclopentanone oxime.

-

Ring Expansion (Beckmann Rearrangement): Acid-catalyzed rearrangement of the oxime to form the six-membered lactam, 6-methylpiperidin-2-one.

-

Reduction: Reduction of the lactam to the corresponding secondary amine, 2-methylpiperidine.

-

N-Methylation: Introduction of a methyl group onto the nitrogen atom to yield the final product, this compound.

An In-depth Technical Guide to the Cis and Trans Isomers of 1,2-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry, conformational preferences, and spectroscopic properties of the cis and trans isomers of 1,2-dimethylpiperidine. A thorough understanding of the three-dimensional structure of substituted piperidines is crucial for rational drug design, as the spatial arrangement of substituents significantly impacts their physicochemical properties and biological activity. This document consolidates quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the conformational dynamics of these isomers.

Conformational Analysis and Stereochemistry

The conformational landscape of this compound is primarily dictated by the preference of the piperidine (B6355638) ring to adopt a chair conformation to minimize torsional and angular strain. The presence of two methyl groups at the C1 (nitrogen) and C2 positions introduces steric interactions that govern the stability of the various possible conformers for both the cis and trans isomers.

The key steric interactions to consider are:

-

1,3-Diaxial Interactions: Repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

-

Gauche Interactions: Steric strain between substituents on adjacent carbons.

A critical factor in the conformational analysis of N-substituted piperidines is the nitrogen inversion barrier and the preference of the N-methyl group to occupy the equatorial position to avoid steric clashes with the syn-axial hydrogens.

trans-1,2-Dimethylpiperidine

The trans isomer can exist as two rapidly interconverting chair conformers: one with both methyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial form. The primary destabilizing interaction in the diaxial conformer would be between the axial N-methyl group and the syn-axial hydrogens, as well as between the axial C2-methyl group and its corresponding syn-axial hydrogens.

cis-1,2-Dimethylpiperidine

The cis isomer exists as an equilibrium between two chair conformers, both of which have one axial and one equatorial methyl group. In one conformer, the N-methyl group is equatorial and the C2-methyl group is axial. In the other, the N-methyl group is axial and the C2-methyl group is equatorial.

The equilibrium will favor the conformer that minimizes the most significant steric strain. Computational studies have shown that a C2-methyl group in the equatorial position is favored by approximately 1.8 kcal/mol compared to an axial orientation[1][2]. This suggests that the conformer with the equatorial C2-methyl and axial N-methyl group will be less stable than the conformer with the axial C2-methyl and equatorial N-methyl group.

Quantitative Conformational Data

The relative energies of the conformers determine the position of the conformational equilibrium. This can be expressed by the Gibbs free energy difference (ΔG°).

| Isomer | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | Predominant Conformer | Data Source |

| trans-1,2-Dimethylpiperidine | (1e, 2e) - Diequatorial | (1a, 2a) - Diaxial | > 2.0 (est.) | (1e, 2e) | Steric Analysis |

| cis-1,2-Dimethylpiperidine | (1e, 2a) - N-Me (eq), C2-Me (ax) | (1a, 2e) - N-Me (ax), C2-Me (eq) | ~1.8 | (1a, 2e) | Computational[1][2] |

Note: The ΔG° for the trans isomer is an estimation based on the well-established high energetic penalty of axial methyl groups on a cyclohexane (B81311) ring. The value for the cis isomer is based on the calculated preference for the equatorial C2-methyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of the this compound isomers. The chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles of the protons and carbons.

Predicted ¹H and ¹³C NMR Data

| Isomer/Conformer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference ¹³C Data (piperidinium cation) |

| trans (1e, 2e) | N-CH₃ | ~2.2-2.4 | ~42-45 | 44.2 |

| C2-CH₃ | ~1.0-1.2 | ~15-18 | 15.1 | |

| C2-H | ~2.5-2.8 | ~60-63 | 66.8 | |

| C6-H (eq) | ~2.8-3.0 | ~55-58 | 56.9 | |

| C6-H (ax) | ~2.0-2.2 | |||

| cis (1a, 2e) | N-CH₃ | ~2.4-2.6 | ~35-38 | 35.8 |

| C2-CH₃ | ~1.1-1.3 | ~18-21 | 18.2 | |

| C2-H | ~2.7-2.9 | ~58-61 | 61.6 | |

| C6-H (eq) | ~2.9-3.1 | ~53-56 | 55.4 | |

| C6-H (ax) | ~2.1-2.3 |

Note: Predicted values are estimates. Reference data is for the protonated species and may differ from the neutral compound.

Experimental Protocols

Synthesis of cis- and trans-1,2-Dimethylpiperidine

A common strategy for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. This method typically yields the cis isomer as the major product due to the steric hindrance of the catalyst surface directing the approach of hydrogen from one face of the ring. The trans isomer can then be obtained through epimerization of the cis isomer.

Protocol: Catalytic Hydrogenation of 1,2-Lutidine (for cis-1,2-Dimethylpiperidine)

-

Reaction Setup: In a high-pressure autoclave, dissolve 1,2-lutidine (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas multiple times to remove any air. Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-1,2-dimethylpiperidine, with the cis isomer predominating.

-

Purification: The isomers can be separated by fractional distillation or by column chromatography on silica (B1680970) gel. The stereochemical identity of the fractions should be confirmed by NMR spectroscopy.

Protocol: Epimerization of cis- to trans-1,2-Dimethylpiperidine

-

Reaction Setup: Dissolve the enriched cis-1,2-dimethylpiperidine in a suitable solvent.

-

Base Treatment: Treat the solution with a strong base (e.g., sodium ethoxide in ethanol) and heat to reflux to establish an equilibrium between the cis and trans isomers. The thermodynamically more stable trans isomer should be favored at equilibrium.

-

Work-up and Purification: After an appropriate time, cool the reaction, neutralize the base, and extract the product. Purify by fractional distillation or chromatography to isolate the trans isomer.

Conformational Analysis by Low-Temperature NMR

-

Sample Preparation: Prepare a solution of the purified isomer (approximately 0.1-0.5 M) in a deuterated solvent with a low freezing point, such as deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

-

NMR Data Acquisition: Record ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10-20 °C).

-

Coalescence and Integration: As the temperature is lowered, the rate of chair-chair interconversion will slow down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct.

-

Data Analysis: By integrating the signals of the individual conformers at a temperature where the equilibrium is "frozen" on the NMR timescale, the ratio of the conformers can be determined. This ratio can be used to calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG° = -RTlnK).

Computational Modeling

-

Structure Generation: Build the 3D structures of the different chair conformers for both cis- and trans-1,2-dimethylpiperidine using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer to find its lowest energy structure. This is typically carried out using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain accurate relative energies.

-

Thermodynamic Analysis: From the calculated energies, the enthalpy and Gibbs free energy differences between the conformers can be determined.

Visualizations of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual 2D representations of the chair conformers.

Conclusion

The stereochemical and conformational properties of cis- and trans-1,2-dimethylpiperidine are governed by well-understood principles of steric interactions in six-membered rings. The trans isomer exists predominantly in a diequatorial conformation, while the cis isomer favors the conformer with an equatorial C2-methyl group and an axial N-methyl group. A combined approach of stereoselective synthesis, detailed spectroscopic analysis (particularly low-temperature NMR), and computational modeling provides a comprehensive understanding of these fundamental piperidine derivatives. This knowledge is invaluable for the design and development of novel pharmaceuticals where the precise three-dimensional arrangement of molecular components is critical for biological function.

References

Spectroscopic Profile of 1,2-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethylpiperidine (C₇H₁₅N), a saturated heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of public experimental spectra for certain techniques, a comparative analysis with structurally similar compounds is also provided.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| N-CH₃ | 2.2 - 2.4 | s | Singlet, characteristic of an N-methyl group. |

| C2-H | 2.0 - 2.3 | m | Multiplet, deshielded by the nitrogen atom and the methyl group. |

| C6-H (axial & equatorial) | 2.6 - 2.8 (eq), 2.1 - 2.3 (ax) | m | Diastereotopic protons with distinct chemical shifts. |

| Piperidine (B6355638) Ring CH₂ | 1.2 - 1.7 | m | Complex multiplets for the remaining ring protons. |

| C2-CH₃ | 1.0 - 1.2 | d | Doublet, coupled to the C2-H proton. |

Note: These are predicted values and may vary based on the solvent and stereochemistry (cis/trans isomers).

Table 2: ¹³C NMR Spectral Data for this compound

A ¹³C NMR spectrum for this compound has been reported by F. Bohlmann and R. Zeisberg in 1975.[1] The precise chemical shifts from this publication are not available in the immediate search results, however, typical chemical shifts for substituted piperidines suggest the following approximate ranges.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~40 |

| C2 | ~60 |

| C6 | ~55 |

| C3, C5 | ~25-30 |

| C4 | ~25 |

| C2-CH₃ | ~15-20 |

Note: The exact chemical shifts will depend on the specific isomer (cis or trans) and the solvent used.

1.2. Infrared (IR) Spectroscopy

As a tertiary amine, this compound does not exhibit the characteristic N-H stretching bands seen in primary and secondary amines. The IR spectrum is dominated by C-H and C-N stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (CH₃ and CH₂) |

| 2800-2760 | Medium | C-H stretching (N-CH₃) |

| 1470-1440 | Medium | C-H bending (CH₂ and CH₃) |

| 1260-1020 | Medium-Weak | C-N stretching |

Note: A vapor phase IR spectrum is available on SpectraBase.[1]

1.3. Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the piperidine ring and the loss of methyl groups.[1]

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 113 | 35.60 | [M]⁺ (Molecular Ion) |

| 98 | 99.99 | [M-CH₃]⁺ |

| 70 | - | [M-C₃H₇]⁺ |

| 57 | - | [C₄H₉]⁺ |

| 42 | 77.70 | [C₂H₄N]⁺ |

Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. These methodologies are standard for the analysis of volatile amines and can be adapted for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system to ensure the analysis of a pure compound. Electron Ionization (EI) is a common ionization technique where the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector is used to detect the ions, and the resulting signal is processed to generate a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern is then interpreted to gain information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Dimethylpiperidine: CAS Number, Chemical Properties, and Analytical Methodologies

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with applications in organic synthesis and as a building block for pharmaceutical compounds. The guide details its chemical and physical properties, CAS registry numbers for the base compound and its isomers, and generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

This compound is a substituted piperidine (B6355638) with two methyl groups at the 1 and 2 positions of the ring. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| CAS Number | 671-36-3 | [1][2] |

| Appearance | Colorless liquid with an ammonia-like odor | |

| Boiling Point | 125 - 145 °C | |

| Density | 0.801 - 0.877 g/cm³ | |

| pKa | 10.22 (at 25°C) | |

| Solubility | Soluble in most organic solvents, reasonably soluble in water. | |

| InChIKey | MWUISCCBFHLWLY-UHFFFAOYSA-N | [2] |

| SMILES | CC1CCCCN1C | [2] |

Table 2: CAS Numbers of Dimethylpiperidine Isomers

| Isomer | CAS Number |

| cis-1,2-Dimethylpiperidine | 2207-01-4 |

| trans-1,2-Dimethylpiperidine | 2207-02-5 |

| 2,6-Dimethylpiperidine (mixture of isomers) | 504-03-0 |

| cis-2,6-Dimethylpiperidine | 766-17-6 |

| trans-2,6-Dimethylpiperidine | 10066-29-2 |

| 3,5-Dimethylpiperidine (mixture of isomers) | 35794-11-7 |

| cis-3,5-Dimethylpiperidine | 14446-75-4 |

| 1,4-Dimethylpiperidine | 4099-07-4 |

Experimental Protocols

This protocol describes a general method for the N-methylation of a secondary amine, which can be adapted for the synthesis of this compound from 2-methylpiperidine (B94953).

Materials:

-

2-Methylpiperidine

-

Formaldehyde (B43269) (37% aqueous solution)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) in DCE or DCM.

-

Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile amines like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 min

-

Ramp 1: 10 °C/min to 180 °C

-

Ramp 2: 25 °C/min to 280 °C, hold for 5 min

-

-

Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution to the desired concentration range for calibration.

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

Biological Activity and Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs.[3] While specific biological activity and signaling pathway information for this compound is limited, derivatives of dimethylpiperidine have been investigated for various therapeutic applications. For instance, some piperidine derivatives act as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in various cellular functions and are targets for neurological and psychiatric disorders. Additionally, other piperidine-containing molecules have been explored as potential anticancer agents, with some demonstrating cytotoxic effects on cancer cell lines. However, the precise mechanism of action and the signaling pathways involved are often complex and depend on the overall structure of the molecule.

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity and Reaction Mechanisms of 1,2-Dimethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity and reaction mechanisms of 1,2-dimethylpiperidine. The presence of two methyl groups on the piperidine (B6355638) ring introduces stereochemical considerations that significantly influence its chemical behavior. This document delves into key reactions such as N-oxidation, Hofmann elimination, and α-lithiation, presenting detailed mechanisms, stereochemical outcomes, and available quantitative data. Experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile heterocyclic compound in research and development.

N-Oxidation of this compound

The nitrogen atom in this compound is susceptible to oxidation, typically with peroxides or peroxy acids, to form the corresponding N-oxide. The stereochemical outcome of this reaction is influenced by the orientation of the lone pair on the nitrogen atom, which is in turn governed by the conformation of the piperidine ring and the relative stereochemistry of the two methyl groups (cis or trans).

Reaction Mechanism

The N-oxidation of tertiary amines like this compound is a concerted process where the oxidant delivers an oxygen atom directly to the nitrogen.

Caption: N-Oxidation of this compound.

Stereochemistry

The stereoselectivity of N-oxidation is dependent on the accessibility of the nitrogen lone pair. For piperidines, axial attack of the oxidant is often favored. The cis and trans isomers of this compound will adopt different chair conformations, leading to potentially different product ratios of the resulting diastereomeric N-oxides.

Quantitative Data

Specific quantitative data for the N-oxidation of cis- and trans-1,2-dimethylpiperidine is not extensively reported in the literature. However, studies on analogous N-methylpiperidines can provide insights. For instance, the oxidation of N-methylpiperidine with hydrogen peroxide can show a preference for the formation of the N-oxide where the oxygen is axial.

| Substrate | Oxidant | Product(s) | Diastereomeric Ratio (axial:equatorial) | Reference |

| N-methylpiperidine | H₂O₂ | N-methylpiperidine-N-oxide | Predominantly axial | General textbook knowledge |

| cis-1,2-Dimethylpiperidine | RCO₃H | cis-1,2-Dimethylpiperidine-N-oxide | Data not available | - |

| trans-1,2-Dimethylpiperidine | RCO₃H | trans-1,2-Dimethylpiperidine-N-oxide | Data not available | - |

Experimental Protocol: N-Oxidation

Materials:

-

This compound (cis/trans mixture or isolated isomer)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Purify the product by column chromatography or recrystallization.

Hofmann Elimination of this compound

The Hofmann elimination is a classic reaction of amines that converts them into alkenes. This multi-step process involves exhaustive methylation of the amine, followed by treatment with a base to induce elimination. The reaction typically follows the Hofmann rule , leading to the formation of the least substituted alkene.[1][2][3][4]

Reaction Mechanism

The process begins with the exhaustive methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium (B1175870) iodide. This is followed by treatment with silver oxide and water to generate the corresponding hydroxide (B78521) salt, which upon heating, undergoes an E2 elimination.[1][5]

Caption: General mechanism of the Hofmann elimination.

Stereochemistry and Regioselectivity

The Hofmann elimination proceeds via an anti-periplanar transition state. The regioselectivity is governed by the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon.[1][2] For this compound, elimination can occur via two pathways, leading to different alkene products. The stereochemistry of the starting material (cis or trans) will influence the conformational preferences and thus the product distribution.

For cis-1,2-Dimethylpiperidine: Elimination can occur from the C6 position or the C2-methyl group. Abstraction of a proton from the less hindered C6 position is generally favored.

For trans-1,2-Dimethylpiperidine: Similarly, elimination will favor proton abstraction from the least hindered position, which is typically the C6 position.

Quantitative Data

| Substrate | Major Alkene Product (Predicted) | Minor Alkene Product (Predicted) |

| cis-1,2-Dimethylpiperidine | N,N-dimethyl-6-methyl-hept-6-en-1-amine | N,N-dimethyl-7-methyl-oct-7-en-2-amine |

| trans-1,2-Dimethylpiperidine | N,N-dimethyl-6-methyl-hept-6-en-1-amine | N,N-dimethyl-7-methyl-oct-7-en-2-amine |

Experimental Protocol: Hofmann Elimination

Materials:

-

This compound (cis/trans mixture or isolated isomer)

-

Methyl iodide (excess)

-

Silver(I) oxide (Ag₂O)

-

Water

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like methanol.

-

Add a significant excess of methyl iodide and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium iodide salt.

-

After the reaction is complete, filter the solid quaternary ammonium iodide and wash it with a cold solvent.

-

Suspend the salt in water and add silver(I) oxide. Stir the mixture to facilitate the formation of the quaternary ammonium hydroxide and the precipitation of silver iodide.

-

Filter off the silver iodide precipitate.

-

Heat the aqueous solution of the quaternary ammonium hydroxide to induce elimination. The volatile alkene product can be collected by distillation.

-

Characterize the collected alkene product(s) by spectroscopic methods (NMR, GC-MS) to determine the product distribution.

α-Lithiation of N-Boc-1,2-dimethylpiperidine

The deprotonation of a C-H bond adjacent to the nitrogen atom (α-lithiation) in N-protected piperidines provides a powerful method for C-C bond formation. The tert-butoxycarbonyl (Boc) group is commonly used as a directing group for this transformation.

Reaction Mechanism

The reaction involves the use of a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to abstract a proton from the carbon α to the nitrogen. The resulting organolithium species can then be trapped with various electrophiles.[6]

Caption: α-Lithiation and electrophilic trapping of N-Boc-1,2-dimethylpiperidine.

Stereochemistry

The stereochemical outcome of the α-lithiation and subsequent electrophilic trapping is highly dependent on the stereochemistry of the starting material and the reaction conditions. The lithiation of N-Boc-piperidines often proceeds with high diastereoselectivity, with the incoming electrophile typically adding to the less sterically hindered face of the lithiated intermediate. For N-Boc-2-methylpiperidine derivatives, the lithiation and subsequent reaction with an electrophile can lead to the formation of the trans-2,6-disubstituted product as the major isomer.[6]

Quantitative Data

Specific quantitative data for the α-lithiation of N-Boc-1,2-dimethylpiperidine is limited. However, studies on related systems provide valuable insights. For instance, the lithiation of N-Boc-2-methylpiperidine followed by methylation can yield the trans-2,6-dimethylpiperidine derivative with good diastereoselectivity.

| Substrate | Base/Ligand | Electrophile | Major Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| N-Boc-2-methylpiperidine | s-BuLi/TMEDA | CH₃I | N-Boc-2,6-dimethylpiperidine | >95:5 | High | [6] |

| N-Boc-cis-1,2-dimethylpiperidine | s-BuLi/TMEDA | E⁺ | Data not available | - | - | - |

| N-Boc-trans-1,2-dimethylpiperidine | s-BuLi/TMEDA | E⁺ | Data not available | - | - | - |

Experimental Protocol: α-Lithiation

Materials:

-

N-Boc-1,2-dimethylpiperidine (cis/trans mixture or isolated isomer)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., methyl iodide, benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous solvent (diethyl ether or THF) and TMEDA.

-

Cool the solution to -78 °C and add s-BuLi dropwise.

-

Slowly add a solution of N-Boc-1,2-dimethylpiperidine in the same anhydrous solvent.

-

Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-3 hours).

-

Add the desired electrophile to the solution at -78 °C and allow the reaction to proceed.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the α-substituted piperidine derivative.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to many of the reactions described in this guide.

Caption: A general workflow for the synthesis and purification of this compound derivatives.

References

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

Introduction to the Conformational Landscape of Substituted Piperidines

An In-depth Technical Guide to the Conformational Analysis of 1,2-Dimethylpiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1,2-dimethylpiperidine. A thorough understanding of the three-dimensional structure and conformational preferences of substituted piperidines is paramount for the rational design of novel therapeutics, as the spatial arrangement of substituents critically influences molecular properties and biological activity.

The piperidine (B6355638) ring, a ubiquitous scaffold in medicinal chemistry, predominantly adopts a chair conformation to minimize torsional and steric strain, analogous to cyclohexane (B81311).[1] The introduction of substituents, such as methyl groups, results in a dynamic equilibrium between different chair conformations, primarily distinguished by the axial or equatorial orientation of these groups. The relative stability of these conformers is dictated by the interplay of steric interactions, including 1,3-diaxial and gauche interactions.

Stereoisomers and Chair Conformations of this compound

This compound exists as two stereoisomers: cis and trans. Each of these isomers can exist as two interconverting chair conformations. The position of the N-methyl group is also a key determinant of conformational stability. In N-methylpiperidine, the equatorial conformation is favored by approximately 3.16 kcal/mol. For the purpose of this analysis, we will assume the N-methyl group preferentially occupies the equatorial position to focus on the conformational preferences of the C-2 methyl group.

cis-1,2-Dimethylpiperidine

In the cis isomer, the two methyl groups are on the same face of the piperidine ring. This results in two chair conformations where one methyl group is axial and the other is equatorial. These two conformers are diastereomeric and thus have different energies.

-

Conformer 1 (1a): N-methyl equatorial, C-2 methyl axial.

-

Conformer 2 (1e): N-methyl axial, C-2 methyl equatorial.

trans-1,2-Dimethylpiperidine

In the trans isomer, the two methyl groups are on opposite faces of the ring. This leads to two distinct chair conformations: one with both methyl groups equatorial and another with both methyl groups axial.

-

Conformer 3 (ee): N-methyl equatorial, C-2 methyl equatorial.

-

Conformer 4 (aa): N-methyl axial, C-2 methyl axial.

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated by considering the steric strain associated with axial substituents and gauche interactions. The primary destabilizing interactions are:

-

1,3-Diaxial Interaction (A-value): The steric strain between an axial substituent and the axial hydrogens on the same side of the ring. The A-value for a methyl group on a cyclohexane ring is approximately 1.7-1.8 kcal/mol.[2]

-

Gauche Butane Interaction: The steric strain between substituents on adjacent carbons with a dihedral angle of 60°. This interaction contributes approximately 0.9 kcal/mol of strain.[3][4]

Computational studies have shown that the chair conformer of this compound with the equatorial 2-methyl is favored by 1.8 kcal/mol relative to the one in which the methyl is axial.[5][6]

Data Presentation

The following tables summarize the estimated and reported energy differences for the conformers of cis- and trans-1,2-dimethylpiperidine.

Table 1: Estimated Relative Energies of cis-1,2-Dimethylpiperidine Conformers

| Conformer | N-Methyl Position | C-2 Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

| 1a | Equatorial | Axial | One Me(axial)-H(axial) 1,3-diaxial interaction | ~1.8 |

| 1e | Axial | Equatorial | One Me(axial)-H(axial) 1,3-diaxial interaction | ~1.8 |

Note: The two conformers of cis-1,2-dimethylpiperidine have similar estimated energies due to the presence of one axial methyl group in each.

Table 2: Estimated Relative Energies of trans-1,2-Dimethylpiperidine Conformers

| Conformer | N-Methyl Position | C-2 Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

| 3 (ee) | Equatorial | Equatorial | One Me-Me gauche interaction | ~0.9 |

| 4 (aa) | Axial | Axial | Two Me(axial)-H(axial) 1,3-diaxial interactions | ~3.6 |

Note: The diequatorial conformer is significantly more stable.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.

Experimental Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can determine the relative populations of conformers.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.

-

For detailed conformational analysis, acquire the following spectra at a controlled temperature (e.g., 298 K):

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are indicative of their spatial proximity.

-

-

-

Data Analysis:

-

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]

-

NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between protons in a 1,3-diaxial relationship provides direct evidence for an axial orientation of the involved substituents.

-

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for calculating the geometries and relative energies of different conformers.

Protocol for DFT-based Conformational Analysis:

-

Structure Generation:

-

Build the initial 3D structures of the cis and trans isomers of this compound in all possible chair conformations.

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.[7]

-

Incorporate a dispersion correction (e.g., D3) to accurately model non-covalent interactions.[7]

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).[7] These calculations also provide thermodynamic data, including the Gibbs free energy (G).

-

-

Analysis of Results:

-

Compare the calculated relative Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lowest energy is the most stable.

-

Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental values to validate the computational model.[7]

-

Summary of Conformational Preferences

The conformational analysis of this compound isomers reveals distinct energy landscapes:

-

cis-1,2-Dimethylpiperidine: Exists as an equilibrium of two chair conformations of similar energy, each with one axial and one equatorial methyl group.

-

trans-1,2-Dimethylpiperidine: Shows a strong preference for the diequatorial chair conformation, which is significantly lower in energy than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric interactions.

A comprehensive understanding of these conformational preferences, achieved through a synergistic approach of NMR spectroscopy and computational modeling, is essential for the design of piperidine-containing molecules with desired biological activities.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of substituted piperidines.

References

- 1. researchgate.net [researchgate.net]

- 2. askthenerd.com [askthenerd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Thermochemistry of 1,2-Dimethylpiperidine: An In-depth Technical Guide

Disclaimer: Direct experimental thermochemical data for 1,2-dimethylpiperidine is limited in publicly accessible literature. This guide provides a comprehensive overview of the thermochemical properties of the parent compound, piperidine (B6355638), and its methylated derivatives as a representative model. The methodologies and data presented herein are intended to serve as a valuable reference for researchers, scientists, and drug development professionals for understanding and estimating the thermochemical properties of this compound and similar molecules.

Introduction

Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are fundamental properties for understanding the stability, reactivity, and potential energy of a chemical compound. This information is critical in the fields of chemical synthesis, process development, and drug design. For professionals in drug development, a thorough understanding of a molecule's thermodynamics can inform synthesis routes, predict stability, and elucidate receptor-ligand binding interactions. This technical guide outlines the available thermochemical data for piperidine and its alkylated derivatives, which can be used to estimate the properties of this compound. It also details the experimental protocols for their determination.

Conformational Isomerism in this compound

The thermochemical properties of this compound are influenced by its stereochemistry. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The two methyl groups in this compound can be arranged in either a cis or trans configuration, leading to different conformational preferences and, consequently, different thermodynamic stabilities.

In the cis isomer, one methyl group is in an axial position while the other is equatorial. This arrangement leads to steric strain from 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring. For the trans isomer, the most stable conformation has both methyl groups in equatorial positions, which minimizes these steric interactions. As a result, the trans isomer is generally expected to be thermodynamically more stable than the cis isomer.

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for piperidine and some of its methylated derivatives. This data serves as a baseline for estimating the properties of this compound. All data is for the liquid state at 298.15 K unless otherwise specified.

Table 1: Enthalpy of Formation and Combustion of Piperidine and Methylated Derivatives

| Compound | Standard Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Standard Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Reference |

| Piperidine | -86.44 ± 0.59 | -3453.2 ± 0.50 | [1] |

| 1-Methylpiperidine | -95.9 ± 1.6 | Not Available | [2][3] |

| 3-Methylpiperidine | -123.6 ± 1.4 | Not Available | [2][3] |

| 4-Methylpiperidine | -123.5 ± 1.5 | Not Available | [2][3] |

| cis-2,6-Dimethylpiperidine | -153.6 ± 2.1 | Not Available | [2][3] |

| 3,5-Dimethylpiperidine | -155.0 ± 1.7 | Not Available | [2][3] |

Table 2: Entropy and Heat Capacity of Piperidine

| Property | Value | Temperature (K) | Reference |

| Standard Molar Entropy (S°liquid) | 209.972 J/mol·K | 298.15 | [1] |

| Constant Pressure Heat Capacity (Cp,liquid) | 179.857 J/mol·K | 298.150 | [1] |

Table 3: Phase Change Energetics of Piperidine

| Property | Value | Temperature (K) | Reference |

| Enthalpy of Fusion (ΔfusH) | 14.85369 kJ/mol | 262.124 | [1] |

| Entropy of Fusion (ΔfusS) | 56.67 J/mol·K | 262.124 | [1] |

| Enthalpy of Vaporization (ΔvapH) | 40.4 ± 0.8 kJ/mol | 298.15 | [1] |

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric techniques. The following are detailed methodologies for key experiments.

1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume calorimeter, often a bomb calorimeter.[4]

-

Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible within a stainless steel "bomb." A cotton fuse is attached to a platinum ignition wire and positioned to be in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure the final atmosphere is saturated with water vapor.[1]

-

Combustion: The bomb is filled with purified oxygen to a pressure of approximately 3.04 MPa and sealed. It is then placed in an isothermal water bath calorimeter. The combustion reaction is initiated by passing an electrical current through the ignition wire.[1]

-

Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer until a constant temperature is reached. The temperature rise resulting from the combustion is then recorded.[1]

-

Data Analysis: The energy equivalent of the calorimeter is determined by burning a certified reference standard, such as benzoic acid. The standard massic energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid. The standard molar enthalpy of combustion is derived from the massic energy of combustion.[1]

2. Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.[5]

-

Measurement of Vapor Pressure: The vapor pressure of the sample is measured at various temperatures using a static or dynamic method.

-

Data Analysis: The Clausius-Clapeyron equation is applied. A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔvapH) can be calculated.[6]

Mandatory Visualizations

Caption: Workflow for Determining Enthalpy of Combustion.

Caption: Relationships Between Key Thermochemical Parameters.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Biological activity of 1,2-Dimethylpiperidine derivatives

An In-Depth Technical Guide on the Biological Activity of 1,2-Dimethylpiperidine Derivatives

Disclaimer: Direct research on the biological activity of this compound derivatives is limited in publicly available literature. This guide provides a comprehensive overview of the known biological activities of the broader piperidine (B6355638) class of compounds to infer the potential therapeutic applications of this compound derivatives. The experimental protocols and signaling pathways are based on studies of structurally related piperidine analogs.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its six-membered, saturated structure allows for precise three-dimensional orientation of substituents, making it a privileged structure for interacting with a wide range of biological targets. While various substitution patterns have been explored, this guide focuses on the potential biological activities of derivatives based on the this compound core. By examining the activities of related analogs, we can highlight promising areas of investigation for this specific chemical space.

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of Piperidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives against selected microbial strains. This data illustrates the potential of the piperidine scaffold in developing new antimicrobial agents.

| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Piperidine Derivative | Compound 1 | Staphylococcus aureus | - | [3] |

| Piperidine Derivative | Compound 2 | Staphylococcus aureus | - | [3] |

| Piperidine Derivative | Compound 2 | Escherichia coli | - | [3] |

| Piperidine-based Sulfobetaine | P12S3 | Candida albicans | - | [4] |

| Piperidine-based Sulfobetaine | P14S4 | Enterococcus hirae | - | [4] |

| Piperidine-based Sulfobetaine | P14S4 | Staphylococcus aureus | - | [4] |

| Piperidine Derivative | Compound 6 | Bacillus cereus | 750 |

Note: Specific MIC values for compounds 1 and 2 were not provided in the source text, but compound 2 was noted to have "excellent" activity. MIC for sulfobetaines were inferred from zone of inhibition data.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5][6]

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).[5]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Workflow for Antimicrobial Screening

Caption: Generalized workflow for the synthesis and antimicrobial screening of novel piperidine derivatives.

Analgesic Activity

Certain piperidine derivatives have been investigated for their analgesic (pain-relieving) properties, with some acting on opioid receptors.

Quantitative Data: Analgesic and Antiplatelet Activity

| Compound ID | Activity Type | IC50 | Reference |

| PD5 | Antiplatelet | 0.06 mM | [7] |

| PD3 | Antiplatelet | 80 mM | [7] |

| Acetyl Salicylic Acid (Control) | Antiplatelet | 150 µM | [7] |

Note: While analgesic effects were observed as "highly significant," specific IC50 values for analgesia were not provided in the source text.

Experimental Protocol: Tail Immersion Test for Analgesia

The tail immersion method is a common technique to screen for centrally acting analgesic properties in rodents.[8]

-

Animal Acclimatization:

-

Use mice or rats, allowing them to acclimatize to the laboratory environment for at least one week prior to the experiment.

-

Record the baseline tail-flick latency (TFL) for each animal by immersing the distal part of its tail in a constant temperature water bath (e.g., 55 ± 0.5°C). The time taken for the animal to flick its tail out of the water is the TFL. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

-

Compound Administration:

-

Administer the test piperidine derivative to the animals via a suitable route (e.g., intraperitoneal or oral).

-

A control group receives the vehicle, and a positive control group receives a standard analgesic like pethidine.

-

-

Post-Treatment Measurement:

-

Measure the TFL at regular intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

-

-

Data Analysis:

-

The analgesic effect is measured as the increase in TFL after drug administration compared to the baseline.

-

Statistical analysis (e.g., Student's t-test) is used to determine the significance of the results compared to the control group. A P-value of <0.05 is typically considered significant.[8]

-

Signaling Pathway: Opioid Receptor Interaction

Some piperidine derivatives exert their analgesic effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). Molecular docking studies suggest that functional groups on the piperidine derivative can form key interactions with amino acid residues in the receptor's binding pocket.[7]

Caption: Proposed signaling pathway for opioid-mediated analgesia by piperidine derivatives.

Anticancer Activity

The piperidine scaffold is present in molecules that exhibit cytotoxic effects against various cancer cell lines, making it a valuable starting point for the development of new anticancer agents.[9][10]

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Piperidine Derivative | A549 (Lung Cancer) | 32.43 | [11] |

| Piperidine-substituted Chalcone (P1) | MCF-7 (Breast Cancer) | 15.94 | |

| Piperidine-substituted Chalcone (P1) | HCT116 (Colon Cancer) | 22.12 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

The following day, replace the medium with fresh medium containing various concentrations of the test piperidine derivatives. Include a vehicle-treated control group.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Mechanism: Induction of Apoptosis

Some piperidine derivatives induce cancer cell death by triggering apoptosis (programmed cell death). This can involve altering the expression of key regulatory proteins.[9][10]

Caption: Simplified pathway for apoptosis induction in cancer cells by piperidine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1,2-Dimethylpiperidine: A Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide range of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Among the various substituted piperidines, 1,2-dimethylpiperidine offers a unique combination of stereochemical complexity and synthetic accessibility, making it an attractive building block in modern drug discovery programs aimed at exploring novel chemical space.

This technical guide provides a comprehensive overview of this compound, covering its synthesis, stereoisomerism, conformational analysis, and spectroscopic characterization. It also delves into its application as a heterocyclic building block in the design and development of new therapeutic agents, supported by detailed experimental protocols and data presented in a clear and accessible format.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the modification of pyridine (B92270) precursors or the direct alkylation of piperidine derivatives. The two most common and effective methods are the catalytic hydrogenation of a substituted pyridine followed by N-methylation, and the direct N-methylation of 2-methylpiperidine (B94953).

Method 1: Catalytic Hydrogenation of 2-Methylpyridine (B31789) and Subsequent N-Methylation

This two-step approach first involves the reduction of the aromatic ring of 2-methylpyridine (2-picoline) to yield 2-methylpiperidine. This is followed by the introduction of a methyl group onto the nitrogen atom.

Step 1: Catalytic Hydrogenation of 2-Methylpyridine

The catalytic hydrogenation of 2-methylpyridine is a robust method for the synthesis of 2-methylpiperidine.[2] Various catalysts can be employed, with platinum oxide (PtO₂) being a common choice. The reaction is typically carried out under hydrogen pressure in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[2]

Step 2: N-Methylation of 2-Methylpiperidine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[3][4][5] A key advantage of this reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpiperidine via Catalytic Hydrogenation

-

Materials: 2-Methylpyridine, Glacial Acetic Acid, Platinum(IV) oxide (PtO₂), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Celite.

-

Procedure:

-

In a high-pressure reactor, dissolve 2-methylpyridine (1.0 eq) in glacial acetic acid.

-

Carefully add PtO₂ (5 mol%) to the solution under an inert atmosphere.

-

Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-methylpiperidine.

-

Purify the product by distillation.

-

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction

-

Materials: 2-Methylpiperidine, Formaldehyde (37% aqueous solution), Formic Acid (98-100%), Sodium Hydroxide (NaOH).

-

Procedure:

-

To a round-bottom flask, add 2-methylpiperidine (1.0 eq).

-

With cooling, add formaldehyde (2.5 eq) followed by the slow addition of formic acid (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

-

After cooling to room temperature, carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH while cooling in an ice bath.

-

Extract the product with diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Table 1: Summary of Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation & N-Methylation | 2-Methylpyridine | PtO₂, H₂, Acetic Acid, Formaldehyde, Formic Acid | Good to High | Readily available starting material, reliable methods. | Two-step process, requires high-pressure hydrogenation. |

| Direct N-Methylation | 2-Methylpiperidine | Formaldehyde, Formic Acid | High | Single step, high selectivity for tertiary amine, no quaternary byproducts. | Requires the synthesis or purchase of 2-methylpiperidine. |

Stereoisomerism and Conformational Analysis

This compound exists as two stereoisomers: cis-1,2-dimethylpiperidine and trans-1,2-dimethylpiperidine. These isomers arise from the relative orientation of the two methyl groups on the piperidine ring. Each of these diastereomers, in turn, exists as a pair of enantiomers.

The stereochemistry of the piperidine ring significantly influences its three-dimensional shape and, consequently, its biological activity. The piperidine ring predominantly adopts a chair conformation to minimize steric strain.

Cis- and Trans- Isomerism

-

cis-1,2-Dimethylpiperidine: In the cis isomer, both methyl groups are on the same side of the ring. In the chair conformation, this results in one methyl group being in an axial position and the other in an equatorial position. A ring flip leads to an interconversion where the axial methyl group becomes equatorial and vice versa. These two conformers are of different energies due to the differing steric interactions.

-

trans-1,2-Dimethylpiperidine: In the trans isomer, the methyl groups are on opposite sides of the ring. This allows for two possible chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the connectivity and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals include those for the two methyl groups and the protons on the piperidine ring. The coupling constants between adjacent protons can help to determine their relative stereochemistry (axial vs. equatorial).

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, distinct signals will be observed for the two methyl carbons and the five carbons of the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~42 |

| C2-CH₃ | ~18 |

| C2 | ~60 |

| C3 | ~30 |

| C4 | ~25 |

| C5 | ~26 |

| C6 | ~50 |

Note: Predicted shifts are approximate and can vary based on solvent and stereoisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorptions:

-

C-H stretching: Strong absorptions in the 2800-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and piperidine ring methylene (B1212753) groups.

-